N-Methyl-N-(2-methylpropanoyl)-L-alanine
Description
N-Methyl-N-(2-methylpropanoyl)-L-alanine is a modified amino acid derivative where the α-amino group of L-alanine is substituted with a methyl group and a 2-methylpropanoyl (isobutyryl) moiety.
Properties
CAS No. |
70717-17-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-[methyl(2-methylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(10)9(4)6(3)8(11)12/h5-6H,1-4H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
HLXQVDZKJJXNLW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)N(C)C(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methyl-L-alanine
- Structure : Single N-methyl substitution on L-alanine.
- Key Differences : Lacks the isobutyryl group, resulting in lower hydrophobicity and molecular weight (103.12 g/mol vs. ~175.21 g/mol for the target compound).
- Applications : Acts as a biomarker in metabolic studies and a substrate in enzymatic assays (e.g., L-alanine dehydrogenase in Bacillus spore germination) .
N-Dodecanoyl-N-methyl-β-alanine
- Structure: β-alanine backbone with N-methyl and N-dodecanoyl (lauroyl) groups.
- Key Differences: The β-amino acid configuration and long acyl chain enhance hydrophobicity (logP ~5.2) compared to the target compound’s shorter isobutyryl group.
- Applications : Used in surfactants and lipid membrane studies due to its amphiphilic properties .
Metalaxyl and Benalaxyl (Pesticide Derivatives)
- Structure : DL-alanine derivatives with N-aryl (e.g., 2,6-dimethylphenyl) and acyl (methoxyacetyl or phenylacetyl) groups.
- Key Differences : Aryl substituents and methoxyacetyl groups enhance pesticidal activity by targeting oomycete fungi. The target compound’s isobutyryl group may lack comparable bioactivity in this context .
- Applications : Broad-spectrum fungicides in agriculture .
N-Boc-L-alanine
β-N-Methylamino-L-alanine (BMAA)
- Structure: β-amino acid with a methylamino group.
- Key Differences: The β-configuration and methylamino substituent confer neurotoxicity via NMDA receptor activation, unlike the α-substituted target compound.
- Applications : Linked to neurodegenerative diseases (e.g., ALS-Parkinsonism dementia) .
Physicochemical and Functional Comparisons
*Estimated values based on structural analogs.
Research Implications and Gaps
- Synthesis : The target compound could be synthesized via acylation of N-methyl-L-alanine with isobutyryl chloride, analogous to methods in using DMSO/KOH .
- Limitations: No direct data on the target compound’s reactivity or toxicity exists in the provided evidence; further experimental validation is needed.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Methyl-N-(2-methylpropanoyl)-L-alanine with high enantiomeric purity?
Answer:
The synthesis typically involves coupling a protected L-alanine derivative with 2-methylpropanoyl chloride under Schotten-Baumann conditions. For enantiomeric purity:
- Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for the amino group to prevent racemization .
- Employ chiral chromatography (e.g., HPLC with a polysaccharide-based column) or enzymatic resolution to isolate the desired enantiomer .
- Validate purity via NMR (e.g., absence of diastereomeric peaks at δ 1.11–1.12 ppm for methyl groups) and optical rotation measurements .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- ESI-MS should show a molecular ion peak at m/z 824.96 (M+H) for the free acid form .
- HPLC Purity:
- Ensure ≥99% purity via reverse-phase HPLC with UV detection at 210–220 nm .
Basic: What experimental strategies are effective for assessing the compound’s solubility in aqueous and organic solvents?
Answer:
- Solvent Screening:
- Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy .
- For hydrophobic interactions, use co-solvents like acetonitrile (<10% v/v) to enhance solubility without denaturing biomolecules .
- Partition Coefficient (LogP):
Advanced: How does this compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal Stability:
- Store lyophilized powder at −80°C for long-term stability (2 years) or −20°C for short-term (1 year). In solution, avoid repeated freeze-thaw cycles to prevent hydrolysis .
- pH Sensitivity:
- Light Sensitivity:
- Protect from UV light to prevent photodegradation of the methylpropanoyl moiety .
Advanced: What role does this compound play in modulating protein-ligand interactions, particularly in integrin or enzyme inhibition studies?
Answer:
- Integrin α2β1 Inhibition:
- Enzyme Inhibition:
Advanced: How can contradictions in biological activity data (e.g., conflicting IC50_{50}50 values) be resolved for this compound?
Answer:
- Source of Variability:
- Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) can alter results .
- Data Harmonization:
Advanced: What is the compound’s potential as a biomarker in oncology or metabolic studies?
Answer:
- Metabolomic Profiling:
- In NSCLC patients, analogs like N-(3-Indolylacetyl)-L-alanine correlate with poor prognosis. Use LC-MS/MS to quantify serum levels and establish cutoff values .
- Mechanistic Studies:
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
